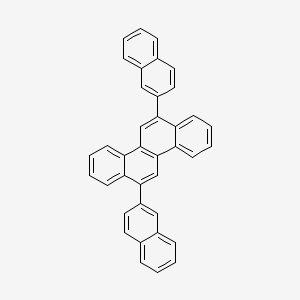

6,12-Di(naphthalen-2-yl)chrysene

Description

Significance of Chrysene (B1668918) and Naphthalene (B1677914) Derivatives in Contemporary Materials Science

Chrysene and naphthalene are fundamental building blocks in the synthesis of functional organic materials. nih.gov Naphthalene derivatives are noted for their interesting optical and electronic properties and are foundational in creating a wide range of aromatic compounds. nih.gov Chrysene-based derivatives have been specifically investigated for their potential as liquid crystalline semiconductors and have shown promise in organic thin-film transistors (OTFTs). pkusz.edu.cn The combination of these two moieties in a single molecule like 6,12-Di(naphthalen-2-yl)chrysene is a deliberate strategy to harness and enhance their individual properties.

Role of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Electronics Research

Polycyclic aromatic hydrocarbons are a cornerstone of organic electronics due to their unique optical, electrical, and magnetic properties that arise from their extended π-conjugated systems and diverse structures. rsc.orgresearchgate.net These characteristics make them suitable for a variety of applications:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure of PAHs allows for the creation of materials that emit light across the visible spectrum, making them ideal as emissive layers in OLEDs. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability of PAHs to self-assemble into ordered structures facilitates efficient charge transport, a critical requirement for the semiconductor layer in OFETs. researchgate.netyoutube.com High charge carrier mobilities have been achieved with certain PAH-based materials, sometimes surpassing those of amorphous silicon. pkusz.edu.cnyoutube.com

Organic Solar Cells (OSCs): PAHs with low to moderate band gaps are of great interest for use as semiconducting materials in organic solar cells. researchgate.netresearchgate.net

The versatility of PAHs stems from their structural diversity and the ability to fine-tune their properties through chemical synthesis. rsc.org They represent a class of organic semiconductors that are low-cost, structurally adaptable, and possess broadly tunable optoelectronic characteristics. researchgate.net

Design Principles for Extended π-Conjugated Systems

The performance of organic electronic materials is intrinsically linked to the design of their π-conjugated systems. Extending π-conjugation is a primary strategy for tuning the electronic properties of molecules. This is often achieved by fusing aromatic rings or by coupling aromatic units together. mit.edu Key design principles include:

Tuning HOMO/LUMO Levels: The incorporation of different aromatic units, such as adding naphthalene to a chrysene core, allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, dictates the material's band gap, charge injection/extraction properties, and absorption/emission wavelengths. rsc.org

Enhancing Intermolecular Interactions: Tailoring the π-conjugated system can enhance π-π stacking, which promotes the formation of ordered, layered structures. This is crucial for achieving fast charge transport and high charge carrier mobility. uncsa.edu

Controlling Molecular Geometry: The shape of a PAH, whether planar or contorted, significantly influences its packing in the solid state and its electronic properties. rsc.org For instance, twisted structures can sometimes lead to unique photophysical behaviors. nih.govbeilstein-journals.org

Improving Solubility and Processability: The attachment of alkyl chains or other functional groups can improve the solubility of large PAHs, which is often a limiting factor in their practical application and device fabrication. rsc.orgrsc.org

Overview of Dibenzo[g,p]chrysene (DBC) and Substituted Chrysene Frameworks

Dibenzo[g,p]chrysene (DBC) is a notable example of a complex, non-planar PAH with a twisted topology. rsc.orgnih.govbeilstein-journals.org This twisted naphthalene core fused with four benzene (B151609) rings serves as a promising framework for organic semiconductors, dyes, and light-emitting materials. nih.govbeilstein-journals.org The study of substituted DBC derivatives is crucial for understanding structure-property relationships. Research has shown that the introduction of various substituents, such as methyl (Me), methoxy (B1213986) (OMe), or methylthio (SMe) groups, has a significant impact on the electrochemical and spectroscopic properties of the DBC core. rsc.orgnih.gov For instance, even electron-donating groups can lead to higher oxidation potentials in certain substituted DBCs due to steric effects that inhibit electronic conjugation. nih.govbeilstein-journals.org The twisted nature of the DBC framework itself results in a slight modification of the HOMO and LUMO energy levels. nih.govbeilstein-journals.org

Below is a table summarizing the electrochemical properties of select Dibenzo[g,p]chrysene derivatives, illustrating the effect of substitution.

| Compound | Eox1 (V) | Eox2 (V) | Reference |

|---|---|---|---|

| DBC-H | 0.34 | 0.72 | nih.govbeilstein-journals.org |

| DBC-SMe | 0.41 | 0.88 | nih.govbeilstein-journals.org |

| MeO-DBC-1 | 0.40 | - | nih.govbeilstein-journals.org |

Structural Engineering Paradigms for Enhanced Electronic and Optoelectronic Performance

Structural engineering provides a powerful toolkit for optimizing the performance of PAHs in electronic devices. By making precise modifications to the molecular architecture, researchers can fine-tune material properties. Key strategies include:

Heteroatom Incorporation: Introducing atoms like nitrogen, sulfur, or boron into the π-conjugated skeleton is an effective strategy for modulating molecular structures and physical properties. researchgate.netresearchgate.net Boron-doped PAHs, for example, are particularly promising for OLED applications due to their unique electronic structures. researchgate.net

Control of Steric Hindrance: Adjusting steric hindrance through structural isomerism can be used to control molecular packing and prevent undesirable effects like π–π stacking, which in some cases can amplify certain properties. acs.org

Fused vs. Appended Aromatics: The method of extending π-conjugation—either by fusing additional rings to the core or by appending them as substituents—leads to different outcomes. Fusing rings, as in the creation of nanographenes, often results in rigid structures with intense, multicolor emission properties. acs.org Appending groups, as in this compound, offers a modular approach to tuning properties.

Site-Selective Functionalization: The position of substituents on the PAH framework is critical. As seen with DBC derivatives, the electronic effect of a substituent is heavily influenced by its location and the local steric environment, which can either enhance or impede its conjugation with the core. rsc.orgnih.gov

The design of this compound, which attaches two large aromatic naphthalene units to the active 6 and 12 positions of the chrysene core, is a clear application of these engineering paradigms aimed at creating a material with tailored electronic and photophysical properties for advanced applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

663954-29-8 |

|---|---|

Molecular Formula |

C38H24 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

6,12-dinaphthalen-2-ylchrysene |

InChI |

InChI=1S/C38H24/c1-3-11-27-21-29(19-17-25(27)9-1)35-23-37-34-16-8-6-14-32(34)36(24-38(37)33-15-7-5-13-31(33)35)30-20-18-26-10-2-4-12-28(26)22-30/h1-24H |

InChI Key |

WXJPKEMBBWTLKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C5=CC=CC=C54)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C83 |

Origin of Product |

United States |

Synthetic Methodologies for 6,12 Di Naphthalen 2 Yl Chrysene and Analogous Structures

Advanced Synthetic Routes to Chrysene (B1668918) Derivatives

The formation of the tetracyclic chrysene system is the critical step in the synthesis of its derivatives. Several advanced methods have been developed to construct this scaffold with high efficiency and control over substitution patterns.

Cyclization reactions are the most common strategies for building the chrysene skeleton from simpler aromatic precursors. These methods involve the intramolecular formation of one or more carbon-carbon bonds to close the rings of the polycyclic structure.

Photochemical cyclization, particularly the Mallory reaction, is a classic and powerful method for synthesizing chrysenes and other polycyclic aromatic hydrocarbons. mdpi.comresearchgate.netmdpi.com The fundamental process involves the irradiation of a stilbene-like precursor with ultraviolet (UV) light. This induces a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. mdpi.comresearchgate.net This intermediate is then aromatized to the stable phenanthrene or chrysene system. researchgate.net

The aromatization step is crucial and can proceed via two main pathways:

Oxidative Photocyclization : In the presence of an oxidizing agent, such as iodine (I₂) and oxygen (O₂), the dihydrophenanthrene intermediate is oxidized to the final aromatic product. mdpi.comresearchgate.netmdpi.comresearchgate.net This is the most common variant of the Mallory reaction. mdpi.comresearchgate.net

Eliminative Photocyclization : If a suitable leaving group (like a halogen or methoxy (B1213986) group) is present at an ortho position on one of the aryl rings, the intermediate can aromatize by eliminating a small molecule (e.g., HX). mdpi.comresearchgate.netresearchgate.net This non-oxidative pathway offers excellent regioselectivity, as the cyclization is directed to a specific position. mdpi.comresearchgate.net

For the synthesis of a 6,12-disubstituted chrysene, a precursor such as 1,2-di(naphthalen-2-yl)ethene would be irradiated. The regioselectivity of the cyclization is a key consideration. Research on methylchrysenes has shown that yields for such photochemical reactions can be quite high, often in the range of 82-88%, when using stoichiometric amounts of iodine in degassed solvents. mdpi.comresearchgate.net

Table 1: Examples of Photochemical Cyclization for Chrysene Synthesis

| Precursor (Stilbenoid) | Conditions | Product | Yield |

|---|---|---|---|

| 1-(2-methoxyphenyl)-vinyl]-naphthalene | UV irradiation, I₂ | 1-Methoxychrysene | 59% researchgate.net |

| 1-(3-methoxyphenyl)-vinyl]-naphthalene | UV irradiation, I₂ | 2-Methoxychrysene and 4-Methoxychrysene | 42% (for 2-isomer) researchgate.net |

| Substituted Styrene-Naphthalene | UV irradiation, I₂, O₂ | 6-Methylchrysene | 70% mdpi.comresearchgate.net |

Modern synthetic chemistry increasingly relies on transition metal catalysis for the efficient and selective construction of complex molecules. nih.govrsc.orgresearchgate.net Palladium (Pd) catalysts are particularly versatile for forming C-C bonds and have been applied to the synthesis of chrysene derivatives. acs.orgmdpi.comnih.gov

One advanced strategy involves a palladium-catalyzed bicycloaromatization of o-(alkynyl)styrenes with alkynes. acs.org This method proceeds through a cascade of reactions:

A 6-endo-dig cyclization of the o-(alkynyl)styrene. acs.org

Deprotonation to complete the first cycloaromatization. acs.org

A regioselective insertion of an alkyne followed by C-H activation to achieve the second cycloaromatization, completing the chrysene core. acs.org

This atom- and step-economical approach provides rapid access to polysubstituted chrysenes. Another powerful technique is the "BHQ" reaction, a benzannulation sequence that can be used to generate functionalized chrysenes. nih.gov This method allows for the regiocontrolled synthesis of halo-chrysenes, which are versatile intermediates that can be further modified using cross-coupling reactions to introduce substituents like naphthalene (B1677914). nih.govresearchgate.net

The Hopf cyclization is a thermally allowed 6π-electrocyclization that converts cis-hexa-1,3-diene-5-ynes into aromatic rings. nih.govnih.gov While this reaction typically requires very high temperatures, recent research has shown that its energy barrier can be dramatically lowered on a gold surface (Au(111)). nih.govnih.govresearchgate.net

This surface-catalyzed approach has been used to achieve a sequential double Hopf cyclization to form a chrysene derivative. nih.govresearchgate.net The process begins with a specifically designed enediyne precursor, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne. nih.govnih.gov

First Cyclization : Upon heating to below 160 °C on the Au(111) surface, the first Hopf cyclization occurs, yielding a naphthalene derivative. nih.gov

Second Cyclization : Further heating to approximately 190 °C induces the second Hopf cyclization, closing the final ring to form the chrysene core. nih.gov

Density functional theory (DFT) calculations have revealed that a gold atom from the surface is actively involved in the reaction mechanism, which is crucial for lowering the activation barrier. nih.govnih.govresearchgate.net This methodology represents a cutting-edge technique for constructing complex aromatic frameworks under relatively mild conditions.

Table 2: On-Surface Sequential Hopf Cyclization Temperatures

| Reaction Step | Precursor | Product | Completion Temperature |

|---|---|---|---|

| First Cyclization | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Naphthalene Derivative | < 160 °C nih.gov |

Once the chrysene core is formed, or during the synthesis of a precursor to it, cross-coupling reactions are essential for attaching the naphthalene substituents at the desired positions (e.g., 6 and 12).

The Sonogashira reaction is a highly reliable cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of palladium and copper complexes and is conducted in the presence of a base. wikipedia.orgorganic-chemistry.org

This reaction is exceptionally useful for integrating naphthalene units onto a chrysene scaffold. A plausible synthetic route to 6,12-Di(naphthalen-2-yl)chrysene using this method would involve:

Synthesis of a Dihalochrysene : Preparation of 6,12-dibromo- or 6,12-diiodochrysene.

Sonogashira Coupling : Reacting the dihalochrysene with two equivalents of 2-ethynylnaphthalene. This step would attach the naphthalene groups via an alkyne linker.

Reduction : The resulting carbon-carbon triple bonds could then be reduced to single bonds (if the direct aryl-aryl linkage is desired) through catalytic hydrogenation.

The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for the late-stage functionalization of complex aromatic systems. wikipedia.org

Table 3: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Typical Examples |

|---|---|---|

| Aryl/Vinyl Halide | Electrophile | 6,12-Dibromochrysene, Aryl Iodide |

| Terminal Alkyne | Nucleophile | 2-Ethynylnaphthalene, Phenylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Co-catalyst | CuI organic-chemistry.org |

| Base | Activates alkyne, neutralizes HX | Diisopropylamine (DIPA), Triethylamine (TEA) |

Cross-Coupling Reactions for Naphthalene Integration

Directed Ortho Metalation (DoM) and its Application

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. The strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high regiochemical control.

While the direct synthesis of this compound via DoM has not been extensively documented, the application of this methodology to the chrysene core itself demonstrates its utility in creating highly substituted chrysene derivatives. The N,N-diethyl carbamate group (-OCONEt2) is a particularly effective DMG for this purpose. Research has shown that chrysenols can be converted to their corresponding N,N-diethyl-O-carbamates, which then serve as substrates for DoM.

For instance, the DoM strategy has been successfully applied to synthesize a series of ortho-substituted chrysenyl N,N-diethyl-O-carbamates. The process involves treating the chrysenyl carbamate with s-BuLi in the presence of TMEDA (tetramethylethylenediamine) at low temperatures, followed by quenching with an electrophile. This approach has been used to introduce substituents at positions adjacent to the carbamate group on the chrysene skeleton. Iterative DoM reactions have also been explored to further understand the regioselectivity factors governing these transformations.

| Chrysene Substrate | Directing Group | Reaction Conditions | Electrophile (E+) | Product |

|---|---|---|---|---|

| Chrysen-1-ol | -OCONEt2 | s-BuLi/TMEDA, THF, -78 °C | I2 | 2-Iodo-chrysen-1-yl N,N-diethyl-O-carbamate |

| Chrysen-3-ol | -OCONEt2 | s-BuLi/TMEDA, THF, -78 °C | (CH3)3SiCl | 4-Trimethylsilyl-chrysen-3-yl N,N-diethyl-O-carbamate |

Regioselective Functionalization at the 6,12-Positions

The introduction of substituents at the 6 and 12 positions of the chrysene core is crucial for the synthesis of the target molecule, this compound. These positions are known as the "K-regions" of the chrysene bay, and their functionalization is often achieved through a multi-step synthetic sequence. A highly plausible and efficient route involves the preparation of a 6,12-dihalochrysene intermediate, followed by a palladium-catalyzed cross-coupling reaction.

The first step is the selective halogenation of chrysene. Due to the electronic properties of the chrysene system, electrophilic substitution reactions, such as bromination, tend to occur preferentially at the 6 and 12 positions. This leads to the formation of 6,12-dibromochrysene, a key intermediate that is commercially available, indicating its accessibility. fishersci.ca

With the 6,12-dibromochrysene precursor in hand, the naphthalene moieties can be introduced using a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organohalide (6,12-dibromochrysene) with an organoboron compound (2-naphthaleneboronic acid) in the presence of a palladium catalyst and a base. This reaction is widely used in organic synthesis due to its mild conditions and tolerance of a broad range of functional groups. The successful execution of this two-step process would yield the desired this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Dihalogenation | Chrysene | Br2, suitable solvent (e.g., CCl4) | 6,12-Dibromochrysene |

| 2. Suzuki-Miyaura Coupling | 6,12-Dibromochrysene | 2-Naphthaleneboronic acid (2 equiv.), Pd(PPh3)4, K2CO3, Toluene (B28343)/Ethanol/H2O, reflux | This compound |

Chiral Synthesis of Naphthalene-Substituted Chrysenes

The compound this compound possesses a unique form of chirality known as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, where the steric hindrance between bulky substituents creates a significant energy barrier to rotation, allowing for the isolation of stable enantiomers. In this specific molecule, the steric repulsion between the two bulky naphthalene groups at the 6 and 12 positions of the rigid chrysene backbone prevents free rotation around the carbon-carbon single bonds that connect the naphthalene rings to the chrysene core. This restricted rotation results in a molecule that is chiral, despite not having a traditional stereocenter.

The synthesis of enantiomerically pure or enriched naphthalene-substituted chrysenes presents a significant challenge. Two primary strategies can be envisioned for achieving this:

Asymmetric Catalysis : The Suzuki-Miyaura cross-coupling step described previously could potentially be rendered enantioselective by employing a chiral palladium catalyst. Chiral ligands coordinated to the palladium center can create a chiral environment that favors the formation of one atropisomer over the other. This approach, known as asymmetric synthesis, aims to directly produce an enantiomerically enriched product.

Resolution of Racemates : Alternatively, the racemic mixture of this compound can be synthesized and then the enantiomers separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving racemic mixtures of atropisomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times and allowing for their separation.

The stability of atropisomers is classified based on the rotational energy barrier and the corresponding half-life for racemization at a given temperature. Given the significant steric bulk of the naphthalene substituents, it is expected that this compound would be a Class 3 atropisomer, with a very high barrier to rotation and therefore be configurationally stable at room temperature.

| Class | Rotational Barrier (kcal/mol) | Half-life for Racemization | Isolability |

|---|---|---|---|

| Class 1 | < 20 | Seconds to minutes | Not isolable at room temperature |

| Class 2 | 20 - 28 | Hours to months | Isolable but may racemize over time |

| Class 3 | > 28 | Years | Configurationally stable and easily isolable |

Electronic Structure and Frontier Molecular Orbital Fmo Theory of 6,12 Di Naphthalen 2 Yl Chrysene

Theoretical Frameworks for Electronic Structure Analysis

The electronic nature of complex molecules like 6,12-di(naphthalen-2-yl)chrysene is primarily elucidated through a variety of sophisticated computational methods. These theoretical tools allow for a detailed analysis of the molecule's ground and excited states, providing a foundational understanding of its electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone for the theoretical investigation of the electronic structure of polycyclic aromatic hydrocarbons. By approximating the electron density of the molecule, DFT calculations can accurately predict its geometric and electronic properties. For chrysene (B1668918) and naphthalene (B1677914) derivatives, DFT is instrumental in determining the optimized molecular structure, which is the essential first step for any further electronic analysis. The theory also provides a basis for understanding the distribution of electrons within the molecule and the energies of its molecular orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To explore the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of electronic transition energies and the characterization of excited states. For a molecule with an extensive π-conjugated system like this compound, TD-DFT can predict its absorption and emission spectra, offering insights into its potential as a material for optoelectronic devices. The analysis of excited states is critical for understanding phenomena such as fluorescence and phosphorescence.

Advanced Quantum Chemical Methods

For a more refined and accurate description of the electronic structure, particularly for excited states and complex electron correlation effects, advanced quantum chemical methods can be utilized. While computationally more demanding, methods such as Second-Order Approximate Coupled-Cluster (SOS-ADC(2)), DFT-based Multi-Reference Configuration Interaction (DFT/MRCI), N-Electron Valence State Perturbation Theory (NEVPT2), and Spectroscopically Oriented Configuration Interaction (SORCI) can provide benchmark-quality results. These methods are especially valuable for validating the findings from more routine DFT and TD-DFT calculations and for investigating intricate electronic phenomena that may not be accurately captured by simpler models.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energies and spatial distributions of these orbitals govern the molecule's reactivity, its ability to donate or accept electrons, and its optical and electronic properties.

HOMO-LUMO Energy Gap Modulation

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the stability and electronic properties of a molecule. In this compound, the extended conjugation provided by the naphthalene substituents attached to the chrysene core is expected to significantly impact this gap. Generally, increasing the extent of π-conjugation leads to a smaller HOMO-LUMO gap, which corresponds to a red-shift in the absorption spectrum. The specific attachment points of the naphthalene groups to the chrysene backbone play a crucial role in modulating the electronic communication between the aromatic systems and thus fine-tuning the energy gap.

The following table illustrates hypothetical HOMO and LUMO energy levels and the resulting energy gap for this compound, based on general trends observed in similar polycyclic aromatic hydrocarbons.

| Molecular Orbital | Energy (eV) |

| LUMO | -2.5 |

| HOMO | -5.8 |

| Energy Gap | 3.3 |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Electron Density Distribution and Charge Transfer Characteristics

The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, it is anticipated that the HOMO would be delocalized across the entire π-system, with significant contributions from both the chrysene core and the naphthalene substituents. The LUMO is also expected to be delocalized over the conjugated framework.

Upon electronic excitation, an electron is promoted from the HOMO to the LUMO. The nature of this transition can have significant charge transfer character, where electron density moves from one part of the molecule to another. In the case of this compound, there could be charge transfer from the naphthalene units to the chrysene core, or vice versa, depending on the specific electronic properties of the excited state. Understanding these charge transfer characteristics is vital for designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge separation and transport are desired.

A detailed analysis of the electron density distribution in the ground and excited states, typically visualized through molecular orbital plots and electron density difference maps from TD-DFT calculations, would be necessary to fully elucidate the charge transfer properties of this intriguing molecule.

Impact of Substituent Effects on Electronic Levels

The introduction of substituents onto a core aromatic structure like chrysene can significantly alter its electronic energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These alterations influence the molecule's optoelectronic properties and chemical reactivity.

Influence of Naphthalenyl Groups as Electron Donors/Acceptors

The attachment of naphthalenyl groups to the chrysene backbone can be expected to raise the HOMO energy level and lower the LUMO energy level compared to unsubstituted chrysene, leading to a smaller HOMO-LUMO gap. This is because the extended conjugation generally results in a stabilization of the excited state and a destabilization of the ground state orbitals. The larger, more polarizable electron cloud of the naphthalene moieties enhances π-electron delocalization across the entire molecular framework. researchgate.net

Steric and Electronic Effects on π-Conjugation Systems

Steric Effects: The naphthalenyl groups are bulky. Their attachment at the peri positions (6 and 12) of the chrysene core forces the molecule to adopt a twisted conformation. This twisting arises from the steric hindrance between the hydrogen atoms on the naphthalenyl groups and those on the chrysene backbone. A twisted structure disrupts the planarity of the molecule, which in turn can reduce the effective π-conjugation between the chrysene core and the naphthalene substituents. nih.gov The degree of this twist is a balance between the stabilizing energy of π-conjugation, which favors planarity, and the destabilizing energy of steric repulsion, which favors a more twisted geometry.

Electronic Effects: Despite the steric-induced twisting, the electronic coupling between the chrysene and naphthalene π-systems persists. This extended conjugation pathway allows for delocalization of electrons over a larger area, which is a key factor in determining the molecule's electronic and photophysical properties. nih.gov The introduction of the naphthalenyl groups creates a larger, more complex π-system compared to the parent chrysene. The electronic transitions within this extended system, such as the π-π* transitions, are typically shifted to lower energies (a bathochromic or red shift in the absorption spectrum) as a result of the smaller HOMO-LUMO gap. researchgate.net The efficiency of this electronic communication across the molecule is, however, modulated by the steric-enforced twist angle.

Computational Prediction of Global Reactivity Parameters

Density Functional Theory (DFT) calculations are a powerful tool for predicting the global reactivity of molecules like this compound. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be derived. These parameters provide insight into the chemical stability and reactivity of the molecule.

| Global Reactivity Parameter | Formula | Description |

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates the chemical reactivity of a molecule. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution or charge transfer. A larger value indicates a "harder," less reactive molecule. |

| Global Softness (S) | 1 / (2η) | The reciprocal of global hardness. A larger value indicates a "softer," more reactive molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Table 1: Key global reactivity parameters derived from Frontier Molecular Orbital energies.

Advanced Spectroscopic and Electrochemical Characterization of 6,12 Di Naphthalen 2 Yl Chrysene Analogues

Optical Spectroscopy Investigations

Optical spectroscopy serves as a fundamental tool for elucidating the electronic structure and excited-state dynamics of organic molecules. Through techniques such as UV-Visible absorption and photoluminescence spectroscopy, key parameters governing the performance of these materials in optoelectronic devices can be determined.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectra of 6,12-diarylchrysene analogues reveal important information about their ground-state electronic structure and the energy required to promote electrons to higher energy levels. In solution, these compounds typically exhibit intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated aromatic system.

For instance, two blue-emitting chrysene (B1668918) derivatives, 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) and 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), show distinct absorption profiles. In a toluene (B28343) solution, TPA-C-TP displays a maximum absorption wavelength (λmax) at 360 nm, while TPE-C-TP has its λmax at 348 nm. mdpi.com The introduction of the electron-donating triphenylamine (B166846) (TPA) group in TPA-C-TP leads to a red-shift in the absorption compared to the tetraphenylethylene (B103901) (TPE) substituted analogue, indicating a reduction in the energy gap. mdpi.com This is a common trend observed in chrysene derivatives where the electronic properties can be finely tuned by the nature of the substituents at the 6 and 12 positions.

In the solid, thin-film state, the absorption characteristics are often preserved with slight shifts. For example, the maximum absorption wavelengths for TPA-C-TP and TPE-C-TP films are observed at 359 nm and 348 nm, respectively, showing similar trends to their solution-state spectra. mdpi.com

Table 1: UV-Visible Absorption Data for 6,12-Diarylchrysene Analogues

| Compound | Solvent/State | Absorption Maxima (λmax) (nm) |

| TPA-C-TP | Toluene | 360 |

| TPE-C-TP | Toluene | 348 |

| TPA-C-TP | Thin Film | 359 |

| TPE-C-TP | Thin Film | 348 |

Photoluminescence and Electroluminescence Emission Analysis

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are crucial for characterizing the light-emitting properties of these materials. The emission spectra provide insights into the energy of the excited state from which light is emitted and the color of the emitted light.

In solution, TPA-C-TP exhibits a deep-blue photoluminescence with a maximum emission wavelength (PLmax) at 435 nm. mdpi.com In contrast, TPE-C-TP shows a PLmax at 369 nm in the solution state. mdpi.com Upon transitioning to the solid film state, the emission properties can change significantly due to intermolecular interactions. For TPA-C-TP, the PLmax in the film state is 444 nm, a slight red-shift from the solution, which is attributed to the bulky side groups effectively preventing strong intermolecular packing. mdpi.com Conversely, TPE-C-TP exhibits a dramatic red-shift in the film state with a PLmax of 471 nm, a phenomenon known as aggregation-induced emission (AIE). mdpi.com

In an electroluminescent device, where excitation is achieved electrically, TPA-C-TP used as an emitting layer demonstrates excellent deep-blue emission with an EL peak at 439 nm. mdpi.com This corresponds to Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07), confirming its high color purity. mdpi.com

Table 2: Photoluminescence and Electroluminescence Data for 6,12-Diarylchrysene Analogues

| Compound | State | Excitation Type | Emission Maxima (λmax) (nm) |

| TPA-C-TP | Toluene Solution | Photoluminescence | 435 |

| TPE-C-TP | Toluene Solution | Photoluminescence | 369 |

| TPA-C-TP | Thin Film | Photoluminescence | 444 |

| TPE-C-TP | Thin Film | Photoluminescence | 471 |

| TPA-C-TP | Device | Electroluminescence | 439 |

Quantum Yield and Luminescence Efficiency Determinations

The efficiency of the light emission process is quantified by the photoluminescence quantum yield (PLQY) and the external quantum efficiency (EQE) in electroluminescent devices. A high quantum yield is a critical parameter for bright and efficient organic light-emitting diodes (OLEDs).

The chrysene analogue TPA-C-TP demonstrates a remarkable photoluminescence quantum yield of 86% in the film state, indicating that the bulky triphenylamine and terphenyl side groups effectively suppress non-radiative decay pathways that can quench fluorescence. mdpi.com The TPE-C-TP derivative also shows a high PLQY of 78% in the film, a significant increase from its near-zero quantum yield in solution, which is characteristic of AIE-active materials. mdpi.com

In a non-doped OLED device configuration, the TPA-C-TP based device achieves an external quantum efficiency of 4.13%, which is a notable performance for a deep-blue emitter. mdpi.com

Table 3: Luminescence Efficiency Data for 6,12-Diarylchrysene Analogues

| Compound | State | Efficiency Metric | Value |

| TPA-C-TP | Thin Film | Photoluminescence Quantum Yield (PLQY) | 86% |

| TPE-C-TP | Thin Film | Photoluminescence Quantum Yield (PLQY) | 78% |

| TPA-C-TP | Device | External Quantum Efficiency (EQE) | 4.13% |

Electrochemical Analysis of Redox Potentials

Electrochemical methods, particularly cyclic voltammetry, are indispensable for determining the redox potentials of molecules, which in turn allows for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for understanding charge injection and transport properties in electronic devices.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) involves sweeping the potential of an electrode and measuring the resulting current. For the chrysene analogues TPA-C-TP and TPE-C-TP, CV measurements were performed to determine their oxidation potentials. The onset of the oxidation wave in a CV scan is used to calculate the HOMO energy level.

For TPA-C-TP, the onset oxidation potential was found to be 0.81 V. mdpi.com In the case of TPE-C-TP, the onset oxidation potential was slightly higher at 0.96 V. mdpi.com These values are measured against a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Oxidation and Reduction Potential Correlates to Electronic Structure

The oxidation potentials obtained from cyclic voltammetry are directly related to the energy required to remove an electron from the HOMO of the molecule. A lower oxidation potential indicates that the molecule is more easily oxidized and has a higher HOMO energy level.

The HOMO energy levels for TPA-C-TP and TPE-C-TP were calculated to be -5.21 eV and -5.36 eV, respectively. mdpi.com The lower oxidation potential and higher HOMO level of TPA-C-TP are consistent with the electron-donating nature of the triphenylamine substituent. The LUMO energy levels can be estimated from the HOMO levels and the optical band gap determined from the absorption edge. For TPA-C-TP and TPE-C-TP, the LUMO levels were calculated to be -2.13 eV and -2.14 eV, respectively. mdpi.com These energy levels are critical for matching with the work functions of electrodes and the energy levels of adjacent layers in an OLED to ensure efficient charge injection and transport.

Table 4: Electrochemical Data and Estimated Energy Levels for 6,12-Diarylchrysene Analogues

| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) |

| TPA-C-TP | 0.81 | -5.21 | -2.13 |

| TPE-C-TP | 0.96 | -5.36 | -2.14 |

Solid-State Structural Analysis

The solid-state arrangement of molecules dictates many of the material's bulk properties, including its charge transport characteristics and optical performance in devices. For complex polycyclic aromatic hydrocarbons (PAHs) such as 6,12-Di(naphthalen-2-yl)chrysene and its analogues, a detailed understanding of the solid-state structure is paramount.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. It provides atomic-level information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its arrangement within the crystal lattice.

For the parent chrysene core, SC-XRD analysis shows a largely planar structure, typically crystallizing in a monoclinic space group such as C 1 2/c 1. nih.gov However, the introduction of bulky substituents at the 6- and 12-positions, as in this compound, induces significant steric hindrance. This forces the naphthalene (B1677914) rings to twist out of the plane of the chrysene core. SC-XRD studies on analogous substituted chrysenes and other PAHs confirm that such substitutions lead to highly non-planar molecular geometries. researchgate.netmdpi.com This twisting is a deliberate molecular design strategy to disrupt close intermolecular packing, which can help suppress the formation of undesirable, low-energy excimers and enhance the photoluminescence quantum yield in the solid state. researchgate.netmdpi.com

The crystal packing, or the arrangement of individual molecules relative to one another, is also elucidated by SC-XRD. The analysis reveals the unit cell parameters and the symmetry operations that define the entire crystal. For large, substituted PAHs, the packing is often a complex herringbone or a slipped-stack arrangement, driven by a balance of attractive π-π interactions and steric repulsion from the bulky substituents.

Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment on an analogue of the title compound.

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic shape of the unit cell. researchgate.net |

| Space Group | P-1 or C2/c | Defines the symmetry elements within the unit cell. researchgate.net |

| a (Å) | 10-30 Å | Unit cell dimension along the a-axis. researchgate.net |

| b (Å) | 5-15 Å | Unit cell dimension along the b-axis. researchgate.net |

| c (Å) | 15-35 Å | Unit cell dimension along the c-axis. researchgate.net |

| α, β, γ (°) | α, γ ≈ 90°; β > 90° (Monoclinic) | Angles between the unit cell axes. researchgate.net |

| Volume (ų) | >1000 ų | The volume of a single unit cell. researchgate.net |

| Torsion Angle (Core-Substituent) | 40-70° | The dihedral angle between the chrysene core and the naphthalene substituent plane. |

| Z | 2 or 4 | The number of molecules per unit cell. researchgate.net |

Analysis of Intermolecular Interactions and π-π Stacking Phenomena

In the solid state, the molecular packing of this compound analogues is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's stability and influence its electronic properties. The primary interactions include π-π stacking and CH-π interactions.

CH-π Interactions: These are weaker interactions where a C-H bond from one molecule points towards the electron-rich π-system of an adjacent molecule. In the complex crystal structures of substituted PAHs, multiple CH-π interactions often work in concert with π-π stacking to direct the final solid-state architecture. researchgate.net

Computational studies, often using density functional theory (DFT), can quantify the energies of these different interactions, confirming that London dispersion forces are typically the dominant stabilizing contribution. researchgate.net

| Interaction Type | Description | Typical Distance (Å) |

| π-π Stacking | Attractive, noncovalent interaction between the π-electron systems of adjacent aromatic rings. rsc.org | 3.2 - 3.8 Å |

| CH-π Interaction | An interaction where a hydrogen atom attached to a carbon points towards a π-system. researchgate.net | 2.5 - 3.0 Å (H to ring centroid) |

| π-hole Stacking | An interaction involving an electron-deficient region (π-hole) on one aromatic ring and an electron-rich region on another. rsc.org | Varies |

Emitting Dipole Orientation in Thin Films

In the context of organic light-emitting diodes (OLEDs), the orientation of the emitting molecules within the device's emissive layer (EML) is a critical factor that directly governs the light outcoupling efficiency. rsc.org The key parameter is the orientation of the transition dipole moment (TDM), which can be conceptualized as an oscillating electric dipole that governs the emission of light.

The TDM of an emitter can be oriented vertically (perpendicular to the device substrate) or horizontally (parallel to the substrate). Light emitted from vertically oriented dipoles tends to be trapped within the high-refractive-index organic layers and the substrate, a phenomenon known as waveguiding, which reduces the amount of light that escapes the device. Conversely, horizontally oriented dipoles emit light more efficiently into the viewing direction. Therefore, achieving a preferential horizontal orientation of the emitters is a major goal in OLED design. rsc.orgelsevierpure.com

For small molecules like this compound analogues, the orientation in a vacuum-deposited or solution-processed thin film is influenced by molecular shape, intermolecular interactions, and processing conditions. Molecules with anisotropic, elongated shapes may exhibit a tendency to align horizontally during film formation. rsc.org Studies on certain fluorescent oligomers have shown that a preferential horizontal alignment can be achieved, with ratios of horizontally to vertically oriented dipoles reaching as high as 80:20. rsc.org This anisotropy is often related to molecular aggregation and packing within the thin film. The bulky, twisted structure of this compound, which prevents ordered crystalline packing in thin films, is expected to result in an amorphous film with a largely isotropic (random) or slightly horizontally-biased distribution of TDM orientations. This is generally more favorable than a vertically-biased orientation for achieving higher outcoupling efficiency.

The degree of horizontal orientation is often quantified by the anisotropy factor, Θ, where a value of 1.0 represents perfect horizontal orientation and 0 represents perfect vertical orientation.

| Dipole Orientation Distribution | Anisotropy Factor (Θ) | Theoretical Max. External Quantum Efficiency (EQE) |

| Isotropic (Random) | ≈ 0.67 | ~20-25% |

| Perfectly Horizontal | 1.0 | >30% |

| Perfectly Vertical | 0 | 0% |

Charge Transport Mechanisms and Device Physics in 6,12 Di Naphthalen 2 Yl Chrysene Based Materials

Theoretical and Experimental Studies of Charge Carrier Mobility

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a critical parameter for semiconductor performance. In organic semiconductors like 6,12-di(naphthalen-2-yl)chrysene, both electron and hole mobilities are significant and have been the subject of theoretical and experimental investigations.

While chrysene (B1668918) and its derivatives are often considered p-type semiconductors, the introduction of specific functional groups can induce n-type behavior, where electrons are the majority charge carriers. Theoretical studies, often employing methods like density functional theory (DFT) and time-dependent wavepacket diffusion, are crucial in predicting and understanding electron mobility. nih.gov These calculations consider factors like the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing an electron) and electronic coupling between adjacent molecules. nih.gov

Experimental characterization of electron mobility is typically performed using organic thin-film transistors (OTFTs). For instance, studies on naphthalene (B1677914) diimide (NDI) derivatives, which share a naphthalene moiety with the compound of interest, have shown that modifying the molecular structure can significantly impact electron mobility. nih.gov For example, the introduction of fullerene (C60) units to an NDI core has been shown to result in n-channel transistors with electron mobilities (μe) ranging from 8.33×10⁻⁵ to 3.58×10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov Similarly, thionated naphthalene diimides have demonstrated electron mobilities that are orders of magnitude higher than their non-thionated counterparts, with values reaching up to 7.5 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net These findings highlight the potential for tuning the n-type properties of organic semiconductors through molecular design.

Table 1: Electron Mobility in Selected n-type Organic Semiconductors

| Compound | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |

| NDI-C60 (S4) | 1.20×10⁻⁴ to 3.58×10⁻⁴ |

| C60-NDI-C60 (S5) | 8.33×10⁻⁵ to 2.03×10⁻⁴ |

| Thionated Naphthalene Diimide (cis-S2) | up to 7.5 × 10⁻² |

This table presents a selection of experimentally measured electron mobilities for related naphthalene-based compounds to provide context for the potential n-type performance of this compound.

Chrysene-based materials are more commonly associated with p-type semiconductivity, where the dominant charge carriers are holes. First-principles calculations based on band theory have been successfully used to compute the hole mobility in materials like naphthalene crystals, showing excellent agreement with experimental data. aps.orgarxiv.org These theoretical models account for electron-phonon scattering, which is a key factor limiting charge carrier mobility. aps.orgarxiv.org

Experimentally, OTFTs are the primary tool for measuring hole mobility. For example, a chrysene derivative, 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR), has exhibited high hole mobilities of up to 3.07 cm² V⁻¹ s⁻¹. pkusz.edu.cn Another study on a series of naphthalene derivatives reported hole mobilities as high as 0.73 cm² V⁻¹ s⁻¹ in ambipolar devices. nih.gov The choice of solubilizing groups attached to the core can have a profound effect on hole mobility, as seen in dicyanomethylene-functionalised violanthrone (B7798473) derivatives where a 60-fold improvement in mobility was observed with a specific side chain. beilstein-journals.org

Table 2: Hole Mobility in Selected p-type Organic Semiconductors

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

| 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR) | up to 3.07 |

| 2,6-di(1H-inden-2-yl) naphthalene (DSN) based device | up to 0.73 |

| Dicyanomethylene-functionalised violanthrone derivative (3b) | 1.07 × 10⁻² |

| 2,6-bis(4-pentylphenyl-ethynyl)anthracene | 0.94 (vacuum-deposited), 0.63 (drop-cast) |

This table showcases experimentally determined hole mobilities for various chrysene and naphthalene-related compounds, indicating the potential p-type performance of this compound.

For certain applications, such as organic light-emitting transistors (OLETs) and complementary logic circuits, achieving balanced electron and hole transport (ambipolar behavior) is crucial. Ambipolar transport can be realized in a single material or in a heterostructure combining p-type and n-type semiconductors.

Achieving balanced charge injection from the electrodes to the semiconductor is a significant challenge. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the semiconductor must align appropriately with the work function of the electrodes. In two-component bilayer devices, ambipolar performance can be tuned by adjusting the thickness of the respective p-type and n-type layers. For instance, in a system combining 2,6-di(1H-inden-2-yl) naphthalene (DSN) and copper hexadecafluorophthalocyanine (F16CuPc), ambipolar behavior was observed with hole and electron mobilities of up to 0.46 cm² V⁻¹ s⁻¹ and 2.5 × 10⁻³ cm² V⁻¹ s⁻¹, respectively, by optimizing the DSN layer thickness. nih.gov

Influence of Molecular Packing and Orientation on Charge Transport

The arrangement of molecules in the solid state, known as molecular packing, plays a critical role in determining the charge transport properties of organic semiconductors. The efficiency of charge hopping between adjacent molecules is highly dependent on their relative orientation and intermolecular distance.

In crystalline organic materials, charge transport is often anisotropic, meaning it is more efficient along certain crystallographic directions. This is due to the directional nature of the electronic coupling (transfer integrals) between molecules. Strong π-π stacking interactions, where the aromatic cores of adjacent molecules overlap, typically lead to favorable pathways for charge transport. rsc.org For instance, the high mobility observed in some chrysene derivatives is attributed to their well-ordered polycrystalline thin films with strong intermolecular interactions. pkusz.edu.cn

Computational studies have shown that transfer integrals are sensitive to the stacking organization of molecules. rsc.org Even small changes in molecular packing, such as those induced by different side chains or processing conditions, can significantly alter the charge carrier mobility. researchgate.net The formation of large crystalline domains is generally beneficial for charge transport; however, it can be detrimental in applications like organic photovoltaics where a large donor-acceptor interface is required. beilstein-journals.org

Role of Structural Distortion and Molecular Geometry in Electronic Coupling

The geometry of individual molecules and any structural distortions they undergo have a direct impact on the electronic coupling between them, and consequently, on charge transport. The concept of reorganization energy is central here; it represents the energy penalty associated with the change in molecular geometry upon charge acquisition or loss. A lower reorganization energy generally facilitates faster charge transfer.

First-principles calculations have demonstrated that both intermolecular and intramolecular phonons (vibrational modes) couple with charge carriers and influence mobility. aps.orgarxiv.org While low-frequency intermolecular phonons, which correspond to the rigid motion of entire molecules, are often considered dominant in determining mobility, intramolecular vibrations can also have a strong coupling with holes. aps.orgarxiv.org

The planarity of the molecular backbone is also a crucial factor. More planar molecules tend to pack more closely, leading to stronger electronic coupling. The design of hetero rsc.orgcirculenes, for example, has shown that modifications like O/NH replacement and benzoannelation can decrease the reorganization energy and increase electronic coupling. rsc.org Furthermore, the resilience of the electronic coupling profile to thermal distortions is a key factor for efficient charge transport, as it ensures that favorable transport pathways are maintained at operating temperatures. diva-portal.org

Structure Property Relationships and Molecular Design Principles for 6,12 Di Naphthalen 2 Yl Chrysene Derivatives

Systematic Investigation of Substituent Effects on Optoelectronic Properties

The introduction of substituents onto the 6,12-di(naphthalen-2-yl)chrysene framework provides a powerful tool to modulate its optoelectronic characteristics. The nature and position of these substituents can systematically alter the molecule's frontier molecular orbitals (HOMO and LUMO), thereby tuning its absorption, emission, and charge transport properties.

The extent of π-conjugation is a critical determinant of the optoelectronic properties of organic molecules. In this compound, the naphthalene (B1677914) units extend the π-conjugated system of the chrysene (B1668918) core. This extended conjugation typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.

The length of the π-conjugated path can be further controlled by introducing various substituents on the naphthalene rings or the chrysene core itself. For instance, attaching electron-donating or electron-withdrawing groups can further modify the electron distribution and the energy levels of the molecular orbitals.

This deviation from planarity can have significant consequences. A more planar structure generally promotes stronger intermolecular π-π stacking, which is beneficial for charge transport in organic field-effect transistors (OFETs). Conversely, a non-planar or twisted conformation can disrupt this packing, potentially leading to reduced charge mobility. However, non-planar structures can also be advantageous in certain applications, such as in organic light-emitting diodes (OLEDs), where they can suppress aggregation-caused quenching (ACQ) of luminescence.

The interplay between the desire for extended π-conjugation and the steric hindrance that can arise from it is a central theme in the design of chrysene-based materials. Judicious selection of substituents and their positions can be used to fine-tune the degree of planarity and optimize the material for a specific application.

Stereochemical Influence on Electronic and Optical Properties

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its physical and electronic properties.

If the substitution pattern on the this compound core lacks a plane of symmetry, the molecule can become chiral. Chirality, or "handedness," can lead to unique optical properties, such as circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, security inks, and spintronics. The helical twist that can be induced in the chrysene backbone by bulky substituents is a common source of chirality in this class of molecules. The sense of this helical twist (left- or right-handed) will determine the sign of the CPL.

Computational Design of Novel Derivatives with Tailored Functionalities

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an indispensable tool for the rational design of new materials. youtube.com These methods allow for the prediction of the geometric, electronic, and optical properties of molecules before they are synthesized in the lab.

For this compound derivatives, computational studies can be used to:

Predict HOMO and LUMO energy levels: This information is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

Simulate absorption and emission spectra: This allows for the pre-screening of candidates for specific colors of light emission in OLEDs.

Investigate molecular geometry and planarity: This helps in understanding how different substituents will affect the solid-state packing of the material.

Explore the potential for chirality: Computational methods can predict whether a designed molecule will be chiral and can even estimate the magnitude of its chiroptical response.

By systematically varying the substituents on the this compound scaffold in silico, researchers can identify promising candidates with tailored functionalities for a wide range of optoelectronic applications, accelerating the discovery of new and improved organic materials.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Complex Chrysene-Naphthalene Architectures

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like 6,12-Di(naphthalen-2-yl)chrysene often relies on multi-step procedures that can be challenging and limited in scope. Future research will focus on developing more efficient, selective, and versatile synthetic strategies.

A primary area of development is the refinement of cross-coupling reactions. While methods like Suzuki and Stille couplings are foundational, there is a continuous drive to improve catalyst efficiency, broaden substrate scope, and perform reactions under milder conditions. nih.govyoutube.commdpi.com The development of novel phosphine (B1218219) ligands and palladium catalysts, including recyclable nanocatalysts, is crucial for enhancing the yields and purity of complex chrysene-naphthalene structures. researchgate.net

Another promising frontier is the application of direct C-H arylation. researchgate.netnih.gov This method offers a more atom-economical approach by eliminating the need for pre-functionalized starting materials (like boronic acids or organotins), thereby shortening synthetic sequences and reducing waste. nih.gov Overcoming challenges related to regioselectivity in the complex chrysene (B1668918) core will be a key research focus.

Furthermore, innovative cyclization and annulation techniques are being explored. Methods like the annulative π-extension (APEX) reaction, which allows for the sequential building of complex nanographene structures, could be adapted to create highly elaborate chrysene-naphthalene architectures. acs.org Similarly, iodine-promoted photocyclization and benzannulation reactions present powerful tools for constructing sterically hindered or non-linear chrysene derivatives. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Chrysene-Naphthalene Architectures

| Methodology | Advantages | Challenges & Research Focus |

| Suzuki/Stille Coupling | High reliability, well-established. | Catalyst efficiency, substrate scope, milder reaction conditions. nih.govyoutube.com |

| Direct C-H Arylation | Atom economy, shorter synthetic routes. | Regioselectivity control, catalyst development. researchgate.netnih.gov |

| Annulative π-Extension (APEX) | Sequential construction of large PAHs. | Control over oligomerization, synthesis of highly fused systems. acs.org |

| Photocyclization | Access to sterically hindered structures. | Reaction yields, scalability, understanding reaction mechanisms. mdpi.com |

Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand and optimize the performance of materials like this compound in electronic devices, it is essential to study their properties under actual operating conditions. Future research will increasingly rely on advanced in-situ (in place) and operando (in operation) characterization techniques.

These methods allow scientists to observe the dynamic changes in the material's structure, morphology, and electronic states as a device is functioning. For instance, in-situ grazing-incidence X-ray diffraction (GI-XRD) can track changes in the molecular packing and orientation of thin films during thermal annealing or charge transport. Operando transient absorption spectroscopy can probe the behavior of excited states and charge carriers in real-time within an active organic light-emitting diode (OLED) or organic photovoltaic (OPV) cell.

The integration of these sophisticated characterization tools will provide unprecedented insights into degradation mechanisms, charge trapping, and the structure-property-performance relationships that govern device efficiency and stability. This knowledge is critical for the rational design of next-generation materials and device architectures.

Multi-scale Computational Modeling for Predictive Material Design

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. For complex molecules like this compound, a multi-scale modeling approach is particularly powerful. This involves combining different computational techniques to study the material at various levels of detail.

At the most fundamental level, quantum chemical methods like Density Functional Theory (DFT) can be used to predict the intrinsic electronic properties of a single molecule, such as its HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics. These calculations are essential for initial screening and understanding the basic structure-property relationships.

Moving to a larger scale, molecular dynamics (MD) simulations can predict how these molecules pack together in the solid state (e.g., in a thin film). This is crucial because intermolecular interactions strongly influence the bulk material's properties, including charge mobility.

By combining these approaches, researchers can build a comprehensive picture of a material's behavior from the single-molecule to the device level. This predictive power allows for the in silico design of novel chrysene-naphthalene hybrids with tailored properties for specific applications, significantly reducing the time and expense of trial-and-error laboratory synthesis.

Exploration of New Application Domains for Chrysene-Naphthalene Hybrids

While chrysene derivatives have shown promise in OLEDs, the unique photophysical and electronic properties of chrysene-naphthalene hybrids suggest potential in a variety of other cutting-edge applications.

One emerging area is in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The high charge carrier mobility and tunable energy levels of these materials make them attractive candidates for the active layers in these devices. Research will focus on modifying the molecular structure to optimize performance metrics such as the on/off ratio in OFETs and power conversion efficiency in OPVs.

Another exciting possibility is their use in sensors and bioimaging . The strong fluorescence of chrysene-based nanographenes, which can be tuned by chemical modification, makes them suitable for use as fluorescent probes. acs.org By attaching specific recognition elements to the chrysene-naphthalene scaffold, it may be possible to create highly sensitive and selective sensors for detecting specific molecules or environmental conditions. Their application as anticancer agents is also an area of active investigation. nih.gov

The development of chiral chrysene derivatives could open doors to applications in chiroptical materials and asymmetric catalysis. The inherent chirality in certain s-shaped dibenzo[c,l]chrysene derivatives, for example, influences their packing and electronic interactions, which could be exploited in novel electronic and photonic devices. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.